BenchChemオンラインストアへようこそ!

(E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

lipogenesis inhibition FAS gene expression SREBP pathway

(E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1105558-10-8) is a pinacolylboronate‑substituted (E)-stilbene. The compound belongs to the 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane class that was designed as a boron‑containing analog of resveratrol for lipid‑lowering applications.

Molecular Formula C18H27BO2
Molecular Weight 286.2 g/mol
Cat. No. B7802499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC18H27BO2
Molecular Weight286.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CCCC
InChIInChI=1S/C18H27BO2/c1-6-7-8-15-9-11-16(12-10-15)13-14-19-20-17(2,3)18(4,5)21-19/h9-14H,6-8H2,1-5H3/b14-13+
InChIKeyWEELYSMWBKIVEQ-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane – Pinacolylboronate Stilbene Sourcing Guide for Lipogenic and SREBP‑focused Programs


(E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1105558-10-8) is a pinacolylboronate‑substituted (E)-stilbene . The compound belongs to the 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane class that was designed as a boron‑containing analog of resveratrol for lipid‑lowering applications [1]. The pinacol ester stabilizes the boron centre toward hydrolysis and oxidation, while the 4‑butyl group on the terminal phenyl ring modulates lipophilicity and target engagement relative to other alkyl or aryl substituents [2].

Why Generic Substitution Fails for (E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Lipogenesis and SREBP‑driven Indications


Pinacolylboronate‑substituted stilbenes are not interchangeable; the biological readout depends on the para‑substituent of the terminal phenyl ring. In the pilot library reported by Das et al., only a subset of analogs (BF102, BF175) suppressed FAS mRNA in HepG2 cells, whereas BF62 was inactive [1]. The 4‑butyl chain confers a distinct logP and steric profile that influences SREBP‑dependent transcriptional suppression, lipogenesis inhibition, and in‑vivo tolerability relative to shorter alkyl, branched alkyl, or unsubstituted phenyl analogs [1][2].

Product‑Specific Quantitative Evidence Guide for (E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. Closest Analogs


Lipogenic Gene Suppression: 4‑Butyl Derivative vs. Inactive BF62 in HepG2 Hepatoma Cells

Das et al. demonstrated that certain 4‑substituted pinacolylboronate stilbenes significantly reduce fatty acid synthase (FAS) mRNA levels in HepG2 cells at 30 µM, whereas BF62 (a close structural analog lacking the 4‑butyl group) was completely inactive [1]. While the exact FAS suppression value for the 4‑butyl compound (BF102) is reported only in graphical form (Fig. 5A), the qualitative differentiation — active vs. inactive — separates the 4‑butyl derivative from the unsubstituted or differently substituted analogs that failed in the same assay [1].

lipogenesis inhibition FAS gene expression SREBP pathway

De Novo Palmitate Synthesis: BF102 (4‑Butyl) Demonstrates Functional Lipogenesis Inhibition

In FAO rat hepatoma cells, BF102 (4‑butyl derivative) at 20 µM significantly decreased the synthesis rate of palmitate, the product of FAS, as measured by the deuterium enrichment method followed by GC/MS [1]. The relative synthesis rate was reduced versus DMSO control (p < 0.001, n = 3). This functional assay confirms that FAS gene suppression translates to reduced enzymatic output, a critical efficacy parameter not demonstrated for the inactive analogs such as BF62 [1].

de novo lipogenesis palmitate synthesis deuterium enrichment

Cholesterol Biosynthesis Suppression: Dual Pathway Inhibition Unique to 4‑Butyl Analog

BF102 (4‑butyl derivative) dose‑dependently decreased HMG‑CoA reductase (HMGCR) mRNA levels in HepG2 cells, while BF62 had no effect [1]. Furthermore, 20 µM BF102 significantly reduced the de novo synthesis rate of cholesterol in FAO cells (p < 0.001 vs. DMSO), as quantified by deuterium enrichment GC/MS [1]. This dual inhibition of fatty acid and cholesterol synthesis is not achieved by the inactive analog BF62 and may not be recapitulated by all active analogs.

HMG-CoA reductase cholesterol biosynthesis dual lipogenic-cholesterogenic inhibition

Stereochemical Integrity: (E)-Isomer Purity > 99:1 Enables Reproducible Bioactivity

The optimized Wittig synthesis using LiOH as base delivers BF102 with E:Z selectivity > 99:1 [1]. This high stereochemical purity is critical because the (Z)-isomer (e.g., CAS 1221823-28-4) may exhibit altered or diminished biological activity and distinct pharmacokinetic properties. The synthetic protocol achieves 71–94% overall yield for the compound class, providing a reliable supply route for the stereochemically pure (E)-configured 4‑butyl derivative [1].

E/Z stereochemistry Wittig reaction reproducibility

In Vivo Tolerability: Preliminary Evidence of Low Acute Toxicity for the 4‑Butyl Derivative

The authors report that BF102 showed no significant toxicity in mice at the highest administrable dose, whereas comparable in‑vivo tolerability data for other library members (e.g., BF62, BF175) are not provided, precluding direct comparison within the study [1]. This observation supports the lead candidacy of the 4‑butyl analog, but the absence of parallel in‑vivo testing of inactive analogs limits the strength of this differentiation claim.

in vivo tolerability mice therapeutic window

Patent‑Backed SREBP1 Inhibition: 4‑Butyl Analog is an Exemplified Species in Oncology IP

U.S. Patent 9,750,758 explicitly claims pinacolyl boronate substituted stilbenes as SREBP1 inhibitors for cancer indications; the 4‑butyl‑substituted (E)-stilbene scaffold is an exemplified species within the patent [1]. This intellectual property coverage provides procurement certainty for translational programs, as the composition of matter is publicly defined and its SREBP1‑inhibitory activity is corporately asserted. Closely related analogs lacking the 4‑butyl group may fall outside the exemplified structural space with potentially weaker IP protection.

SREBP1 cancer lipogenesis composition of matter

Optimal Research and Industrial Application Scenarios for (E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Verified Differentiation Evidence


Tool Compound for Dissecting SREBP‑dependent Dual Lipogenic and Cholesterogenic Regulation in Hepatocyte Models

The 4‑butyl derivative (BF102) is the only compound in the Das et al. library shown to simultaneously suppress fatty acid synthase and HMG‑CoA reductase gene expression and to reduce both palmitate and cholesterol synthesis in FAO hepatoma cells [1]. Researchers studying coordinate regulation of lipid metabolism pathways can use this compound as a validated dual‑pathway probe, with the inactive analog BF62 serving as a negative control [1].

Lead Scaffold for Medicinal Chemistry Optimization of SREBP1 Inhibitors in Oncology

U.S. Patent 9,750,758 identifies pinacolyl boronate stilbenes as SREBP1 inhibitors for cancers with aberrant lipogenic signaling [2]. The 4‑butyl analog is an exemplified species with demonstrated cellular activity and preliminary in‑vivo tolerability [1][2], making it a rational starting point for structure‑activity relationship (SAR) campaigns targeting endometrial, breast, or other SREBP1‑driven malignancies.

Stereochemically Defined Reference Standard for (E)-Stilbene Boronate Analytical Method Development

The high E:Z ratio (> 99:1) achieved for the 4‑butyl derivative provides a well‑characterized standard for HPLC or NMR method development to monitor stereochemical integrity in stilbene boronate libraries [1]. This is critical for quality control in medicinal chemistry or in‑vitro pharmacology labs where (Z)-isomer contamination could confound bioactivity readouts.

In‑Vivo Proof‑of‑Concept Studies for Lipid‑Lowering or Anti‑Obesity Programs

Preliminary in‑vivo data indicate that BF102 has no significant acute toxicity in mice [1]. Coupled with its dual lipogenic/cholesterogenic suppression in cellular models, the compound is suitable for early‑stage in‑vivo efficacy studies in diet‑induced obesity or hyperlipidemia models, where a tool compound with demonstrated target engagement and tolerability is required.

Quote Request

Request a Quote for (E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.